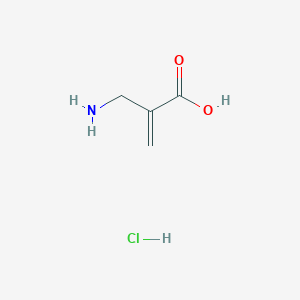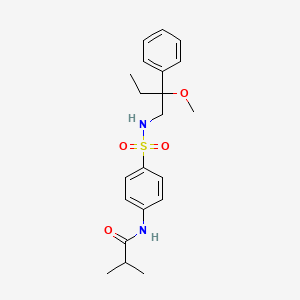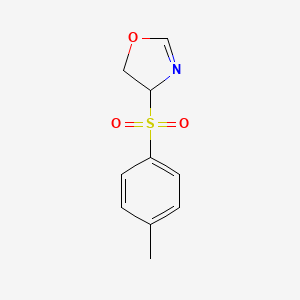
4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methylphenyl)sulfonyl-4,5-dihydrooxazole is a chemical compound with the molecular formula C10H11NO3S and a molecular weight of 225.26 g/mol . It is a derivative of oxazole, characterized by the presence of a sulfonyl group attached to a 4,5-dihydrooxazole ring, and a methylphenyl group at the para position of the phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)sulfonyl-4,5-dihydrooxazole typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4,5-dihydrooxazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)sulfonyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-methylphenyl)sulfonyl-4,5-dihydrooxazole has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)sulfonyl-4,5-dihydrooxazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-methylphenyl)sulfonyl-oxazole: Lacks the dihydro component, which may affect its reactivity and applications.
4-(4-methylphenyl)sulfonyl-thiazole: Contains a sulfur atom in the ring, which can influence its chemical properties and biological activities.
4-(4-methylphenyl)sulfonyl-imidazole: Contains an additional nitrogen atom in the ring, potentially altering its reactivity and interactions.
Uniqueness
4-(4-methylphenyl)sulfonyl-4,5-dihydrooxazole is unique due to the presence of both the sulfonyl group and the 4,5-dihydrooxazole ring, which confer specific chemical and biological properties.
Properties
CAS No. |
914225-03-9 |
|---|---|
Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H11NO3S/c1-8-2-4-9(5-3-8)15(12,13)10-6-14-7-11-10/h2-5,7,10H,6H2,1H3 |
InChI Key |
SNWAJEODHXMBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2COC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14118868.png)
![4-Phenoxyfuro[3,2-c]pyridine](/img/structure/B14118873.png)
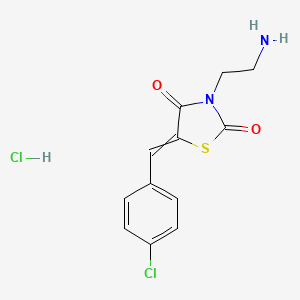
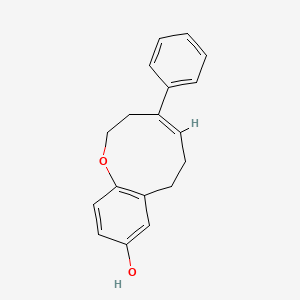

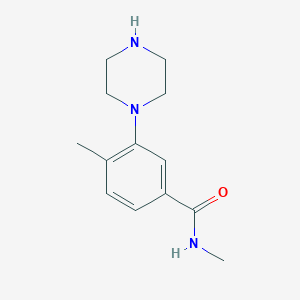

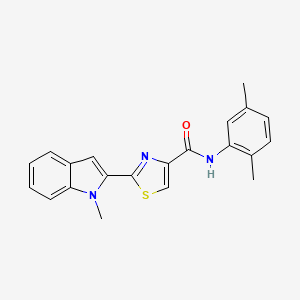
![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/structure/B14118905.png)
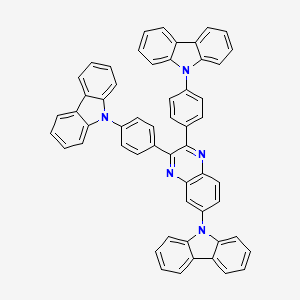
![(E)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B14118921.png)
